

A Comparative Analysis of Calreticulin Protein Sequences Across Species

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Compound of Interest

Compound Name: CALRETICULIN

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A comprehensive guide for researchers, scientists, and drug development professionals detailing a cross-species comparison of the **calreticulin** protein sequence. This guide provides a quantitative analysis of sequence conservation, a detailed experimental protocol for sequence alignment, and visualizations of the protein's domain architecture and its role in cellular signaling.

Calreticulin is a highly conserved, multifunctional chaperone protein primarily residing in the endoplasmic reticulum (ER). It plays a crucial role in glycoprotein folding and quality control, as well as in calcium homeostasis.^{[1][2]} Understanding the evolutionary conservation and divergence of **calreticulin**'s amino acid sequence across different species is vital for elucidating its fundamental biological functions and for the development of novel therapeutics targeting its pathways.

This guide presents a comparative analysis of **calreticulin** protein sequences from five species: *Homo sapiens* (human), *Mus musculus* (mouse), *Rattus norvegicus* (rat), *Danio rerio* (zebrafish), and *Drosophila melanogaster* (fruit fly).

Quantitative Sequence Comparison

The amino acid sequences of **calreticulin** from the selected species were retrieved from the UniProt and ZFIN databases. A multiple sequence alignment was performed to assess the

degree of conservation. The percentage identity of the mouse, rat, zebrafish, and fruit fly sequences to the human sequence is summarized in the table below.

Species	UniProt/ZFIN Accession No.	Amino Acid Length	Percentage Identity to Human Calreticulin
Homo sapiens	P27797	417	100%
Mus musculus	P14211	416	94.0%
Rattus norvegicus	P18418	416	93.8%
Danio rerio (calr)	Q6P493	412	75.0% [1]
Danio rerio (calr3a)	Q6DGS1	408	71.0% [1]
Danio rerio (calr3b)	A0A0R4IKC5	408	70.0% [1]
Drosophila melanogaster	P29413	406	67.0%

The high degree of sequence identity among mammals (human, mouse, and rat) underscores the critical and conserved functions of **calreticulin** in this class. While the overall identity is lower in zebrafish and fruit fly, the core functional domains remain largely conserved, indicating a shared fundamental role throughout evolution. Zebrafish possess three orthologs of the human CALR gene: calr, calr3a, and calr3b.[\[1\]](#)

Domain Architecture of Calreticulin

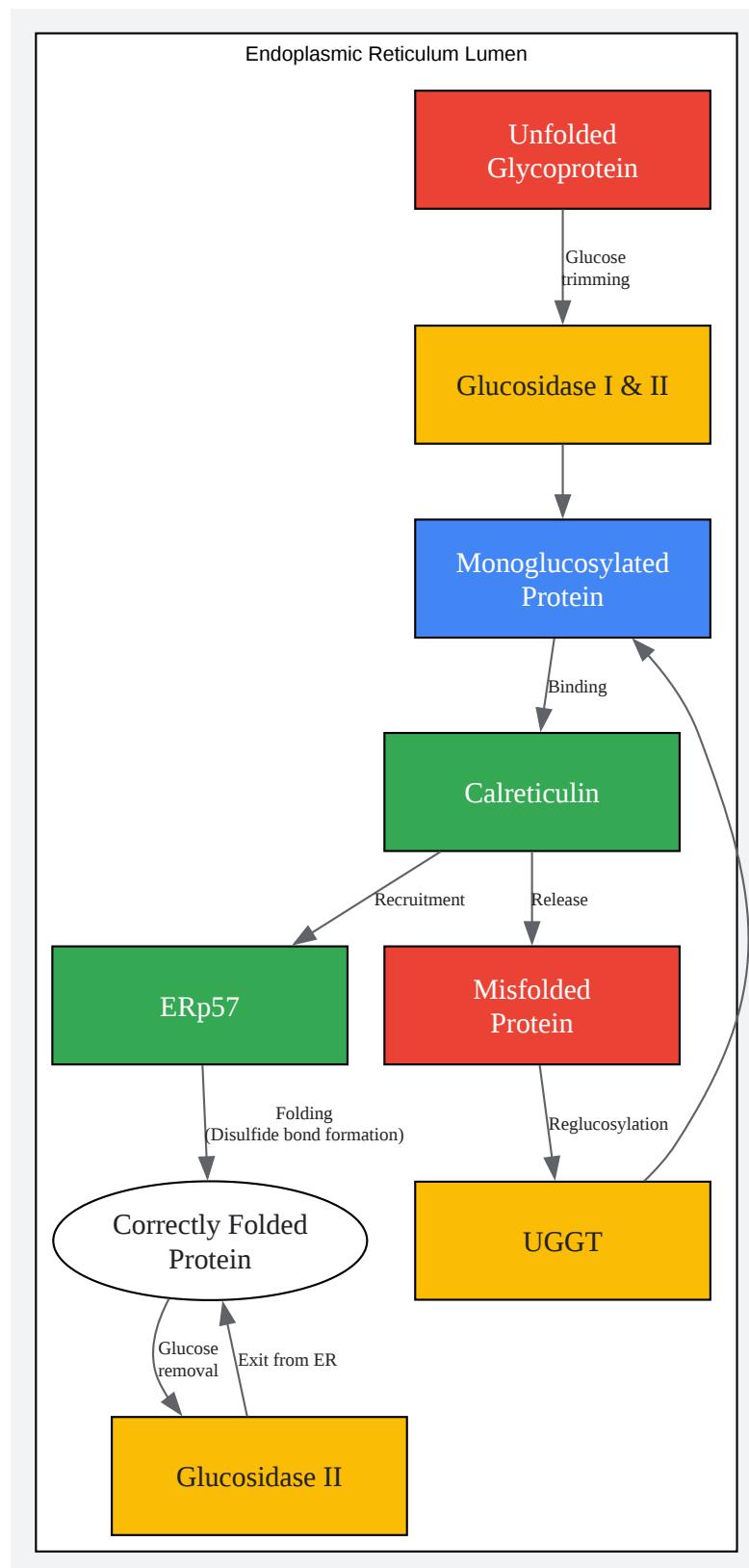
Calreticulin consists of three distinct structural and functional domains: the N-terminal domain, the proline-rich P-domain, and the C-terminal domain.

Domain structure of the calreticulin protein.

The N-domain is a globular domain that contains the lectin-binding site responsible for recognizing monoglycosylated glycans on unfolded glycoproteins. The P-domain is a proline-rich, flexible arm that is thought to be involved in chaperone-substrate binding. The highly acidic C-domain is responsible for high-capacity, low-affinity calcium binding and terminates with an ER-retention signal (KDEL in mammals).

Calreticulin in Cellular Signaling

Calreticulin is a key component of the calnexin/**calreticulin** cycle, a critical quality control pathway in the ER that ensures the proper folding of glycoproteins.



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The Calnexin/Calreticulin cycle for glycoprotein folding.

This pathway involves the binding of **calreticulin** and the thiol oxidoreductase ERp57 to newly synthesized glycoproteins, facilitating their correct folding. If a protein fails to fold correctly, it is reglucosylated by UGGT and re-enters the cycle. Persistently misfolded proteins are eventually targeted for degradation.

Experimental Protocols

Multiple Sequence Alignment of Calreticulin Proteins

This protocol outlines the steps for performing a multiple sequence alignment of protein sequences using the Clustal Omega web server, a widely used tool for this purpose.

Objective: To align the amino acid sequences of **calreticulin** from different species to identify conserved regions and evolutionary relationships.

Materials:

- A computer with internet access.
- The amino acid sequences of **calreticulin** from the species of interest in FASTA format.

Procedure:

- Sequence Retrieval:
 - Navigate to a protein sequence database such as UniProt (uniprot.org) or NCBI Protein (ncbi.nlm.nih.gov/protein).
 - Search for "**calreticulin**" and the desired species name (e.g., "**calreticulin human**").
 - Locate the reviewed entry (e.g., from Swiss-Prot in UniProt) and access the sequence in FASTA format.
 - Copy the entire FASTA sequence, including the header line that starts with ">".
 - Repeat this process for all species to be included in the alignment.
- Performing the Alignment with Clustal Omega:

- Open the Clustal Omega web server in your browser (ebi.ac.uk/Tools/msa/clustalo/).
- Ensure that the "PROTEIN" sequence type is selected.
- Paste all the retrieved FASTA sequences into the large input box. Each sequence must start with its own FASTA header.
- Under "OUTPUT FORMAT", you can select the desired format for the alignment. The default "Clustal w/ numbers" is suitable for viewing.
- Click the "Submit" button to start the alignment process.

- Analysis of the Alignment:
 - The results page will display the multiple sequence alignment.
 - Conserved residues across all sequences are typically marked with an asterisk (*).
 - Colons (:) indicate conservation between groups of strongly similar properties, and periods (.) indicate conservation between groups of weakly similar properties.
 - Visually inspect the alignment to identify conserved domains (e.g., N-domain, P-domain, C-domain) and regions of variability.
 - The alignment can be downloaded in various formats for further analysis or for creating figures for publication. The "Alignment" tab provides the raw alignment file.

This comparative analysis of **calreticulin** protein sequences provides valuable insights into its conserved functions and evolutionary history. The provided data and protocols serve as a useful resource for researchers investigating the diverse roles of this essential chaperone protein.

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References

- 1. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 2. LabXchange [labxchange.org]
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